molecular formula C25H23N3O3 B11273591 N-methyl-2-(4-(1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

N-methyl-2-(4-(1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No.: B11273591
M. Wt: 413.5 g/mol
InChI Key: DBMYLPFKCNXLTG-UHFFFAOYSA-N
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Description

N-METHYL-2-(4-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a quinazoline core, a phenyl group, and an acetamide moiety

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-methyl-2-[4-[1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C25H23N3O3/c1-17-6-5-7-19(14-17)16-27-22-9-4-3-8-21(22)24(30)28(25(27)31)20-12-10-18(11-13-20)15-23(29)26-2/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

DBMYLPFKCNXLTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(4-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclocondensation of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, using catalysts like aluminum chloride.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(4-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-METHYL-2-(4-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-METHYL-2-(4-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Similar structure but lacks the quinazoline core.

    N-(2-Methylphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

N-METHYL-2-(4-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)ACETAMIDE is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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